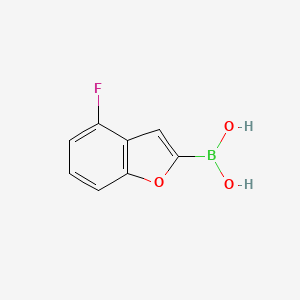
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Palladium-Catalyzed Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is used as a substrate in palladium-catalyzed α-arylation of a Refomatsky reagent. This type of reaction is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry where it can be used to create active pharmaceutical ingredients (APIs) with high precision and specificity .
Synthesis of Agrochemicals
The related compound, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate for the synthesis of fluazifop, an agrochemical. By extension, 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine could potentially be used in the synthesis of similar agrochemical compounds that require a pyridine derivative as an intermediate .
Material Safety and Handling
While not a direct application in research, understanding the safety procedures for handling such chemicals is crucial for scientific research. The compound requires specific fire fighting procedures and knowledge about how to approach containers that may be hot .
Chemical Properties Analysis
The chemical properties of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine, such as melting point, boiling point, density, molecular formula, and weight, are essential for its application in various scientific research fields. Researchers can use this data to determine its suitability for use in different chemical reactions and processes .
Mécanisme D'action
Target of Action
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the pyridine class . It is primarily used as a pharmaceutical intermediate
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can enhance the biological activity of the compound . The presence of the trifluoromethyl group can increase the lipophilicity of the compound, which can enhance its interaction with biological targets .
Biochemical Pathways
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its adme properties .
Result of Action
It’s known that the trifluoromethyl group in organic compounds can enhance the biological activity of the compound .
Action Environment
The action of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s action can be influenced by the pH of the environment, as it has a predicted pKa of -1.80±0.22 .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas) or ingest .
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propriétés
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCBHHNMCLINRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256790-33-6 | |
| Record name | 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



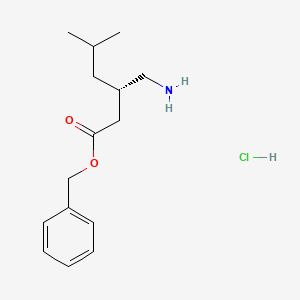
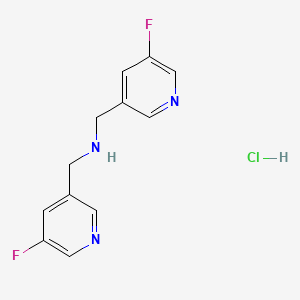
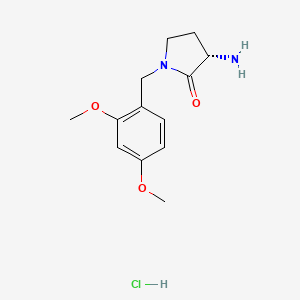
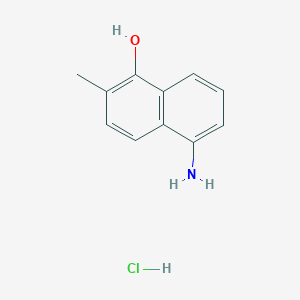
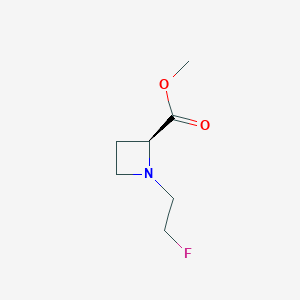
![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)



![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)



